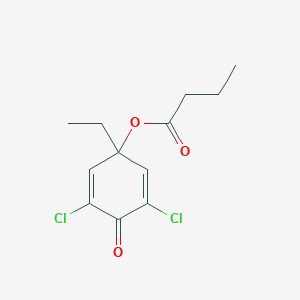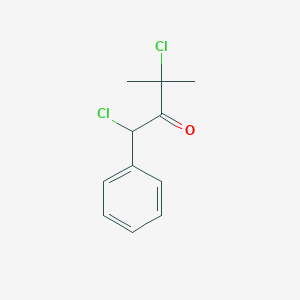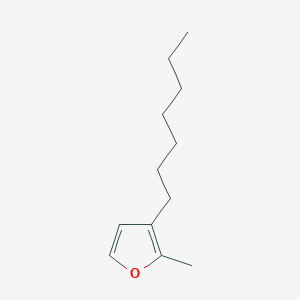
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate is a chemical compound known for its unique structure and properties It belongs to the class of cyclohexadienones, which are characterized by a six-membered ring with two double bonds and a ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate typically involves the chlorination of a suitable precursor, followed by esterification. One common method involves the chlorination of 1-ethyl-4-hydroxycyclohexa-2,5-dien-1-one using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 3,5-dichloro derivative is then reacted with butanoic acid in the presence of a dehydrating agent like thionyl chloride to form the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its reactivity and functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate involves its interaction with various molecular targets. The compound’s electrophilic nature allows it to react with nucleophiles in biological systems, potentially disrupting cellular processes. The chlorine atoms and ketone group play a crucial role in its reactivity, enabling it to form covalent bonds with biomolecules.
類似化合物との比較
Similar Compounds
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl hexanoate: Similar structure but with a longer alkyl chain.
3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate: Bromine atoms instead of chlorine.
1-Ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate: Lacks the chlorine atoms.
Uniqueness
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate is unique due to the presence of both chlorine atoms and an ester group, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a versatile compound in various chemical and biological contexts.
特性
CAS番号 |
61306-07-8 |
|---|---|
分子式 |
C12H14Cl2O3 |
分子量 |
277.14 g/mol |
IUPAC名 |
(3,5-dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl) butanoate |
InChI |
InChI=1S/C12H14Cl2O3/c1-3-5-10(15)17-12(4-2)6-8(13)11(16)9(14)7-12/h6-7H,3-5H2,1-2H3 |
InChIキー |
IOXWBKRJCARLHP-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)OC1(C=C(C(=O)C(=C1)Cl)Cl)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14585618.png)
![Furo[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14585625.png)
![9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene](/img/structure/B14585639.png)

![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester](/img/structure/B14585647.png)





